molecular formula C21H38N6O2 B10957941 N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide

N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide

Cat. No.: B10957941
M. Wt: 406.6 g/mol
InChI Key: KFGHADMYTRZJET-UHFFFAOYSA-N
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Description

N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pentanedihydrazide core with two isopropyltetrahydropyridinylidene groups attached, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE typically involves the following steps:

    Formation of Isopropyltetrahydropyridinylidene Groups: This step involves the reaction of isopropylamine with tetrahydropyridine under controlled conditions to form the isopropyltetrahydropyridinylidene groups.

    Attachment to Pentanedihydrazide Core: The isopropyltetrahydropyridinylidene groups are then attached to the pentanedihydrazide core through a series of condensation reactions, often facilitated by catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and specific solvents.

Major Products

Scientific Research Applications

N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE
  • N’,N’-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE

Uniqueness

N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE is unique due to its isopropyl groups, which confer distinct steric and electronic properties compared to its methyl and ethyl analogs. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H38N6O2

Molecular Weight

406.6 g/mol

IUPAC Name

N,N'-bis[(1-propan-2-ylpiperidin-4-ylidene)amino]pentanediamide

InChI

InChI=1S/C21H38N6O2/c1-16(2)26-12-8-18(9-13-26)22-24-20(28)6-5-7-21(29)25-23-19-10-14-27(15-11-19)17(3)4/h16-17H,5-15H2,1-4H3,(H,24,28)(H,25,29)

InChI Key

KFGHADMYTRZJET-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=NNC(=O)CCCC(=O)NN=C2CCN(CC2)C(C)C)CC1

Origin of Product

United States

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